4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid, also known as JNJ-10198409, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid, and is involved in the transmission of pain signals. JNJ-10198409 has been extensively studied for its potential therapeutic use in pain management and other related disorders.
Wirkmechanismus
4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid exerts its effect by selectively blocking the TRPV1 receptor, which is involved in the transmission of pain signals. By blocking the TRPV1 receptor, 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid reduces the sensitivity of nociceptive neurons to various stimuli, thereby reducing the perception of pain.
Biochemical and Physiological Effects:
4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid has been shown to have a selective and potent inhibitory effect on TRPV1 receptor activity. It has been demonstrated to reduce the influx of calcium ions into nociceptive neurons, which is a key step in the transmission of pain signals. Moreover, 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid has been shown to have a long duration of action, which is desirable for a pain management drug.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid has several advantages over other TRPV1 antagonists. It has a high degree of selectivity for the TRPV1 receptor and does not interact with other related ion channels. Moreover, 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid has a long duration of action, which is desirable for a pain management drug. However, 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid has some limitations, including poor solubility in water and low oral bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid. One potential application is in the treatment of chronic pain in humans. Clinical trials are needed to determine the safety and efficacy of 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid in humans. Moreover, 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid may have potential applications in other disorders such as anxiety, depression, and epilepsy, which are associated with TRPV1 receptor activity. Further research is needed to explore these potential applications. Additionally, there is a need for the development of more potent and selective TRPV1 antagonists with improved pharmacokinetic properties.
Conclusion:
In conclusion, 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid is a potent and selective TRPV1 antagonist that has potential therapeutic applications in pain management and other related disorders. Its mechanism of action involves blocking the TRPV1 receptor, which is involved in the transmission of pain signals. 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid has several advantages over other TRPV1 antagonists, including its high degree of selectivity and long duration of action. However, further research is needed to explore its potential applications in other disorders and to develop more potent and selective TRPV1 antagonists.
Synthesemethoden
The synthesis of 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid involves a multi-step process starting from commercially available starting materials. The key step involves the coupling of 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid with a suitable amine to form the desired compound. The synthesis has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic use in pain management. Several preclinical studies have demonstrated its efficacy in reducing pain in animal models of inflammatory and neuropathic pain. Moreover, 4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain.
Eigenschaften
IUPAC Name |
4-(2,6-dimethylpyridin-3-yl)oxy-1-pyridin-4-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-3-4-16(14(2)20-13)24-18(17(22)23)7-11-21(12-8-18)15-5-9-19-10-6-15/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYGSDOAMYYCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2(CCN(CC2)C3=CC=NC=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.